

An In-depth Technical Guide to Lankacidinol: Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Lankacidinol*

Cat. No.: B608453

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Abstract

Lankacidinol, a member of the lankacidin group of antibiotics, is a 17-membered macrocyclic polyketide produced by *Streptomyces rochei*. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Lankacidinol**. It includes a summary of its antimicrobial and emerging antitumor properties, with a focus on its mechanism of action as a microtubule stabilizing agent. Detailed experimental protocols for isolation, characterization, and biological evaluation are provided to facilitate further research and development.

Chemical Structure and Properties

Lankacidinol is a complex macrocycle featuring a polyene chain, multiple stereocenters, and a lactone ring. Its chemical structure is closely related to other lankacidins, such as lankacidin C.

Chemical Structure:

- Molecular Formula: C₂₅H₃₅NO₇ [1][2]
- Molecular Weight: 461.5 g/mol [1][2]

- IUPAC Name: (2S)-N-[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide[1][2]

Physicochemical Properties

Experimentally determined data for the physical properties of **Lankacidinol** are not readily available in the current literature. The following table includes computed data from publicly available chemical databases.

Property	Value	Source
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
logP (computed)	1.5	PubChem[1][2]
Polar Surface Area (computed)	133 Å ²	PubChem[1][2]

Spectral Data

Detailed spectral data for **Lankacidinol** are dispersed in the literature, often within the supporting information of synthetic chemistry publications. The following tables summarize the expected and reported spectral characteristics.

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra of **Lankacidinol** are complex due to the large number of stereocenters and the macrocyclic structure. Key chemical shifts are often reported in comparison to those of its synthetic precursors or related natural products.

Mass Spectrometry (MS): Mass spectrometry is a key technique for confirming the molecular weight and elemental composition of **Lankacidinol**.

Ion	m/z
[M+H] ⁺	462.2486
[M+Na] ⁺	484.2305

Infrared (IR) Spectroscopy: The IR spectrum of **Lankacidinol** is expected to show characteristic absorption bands for its functional groups.

Functional Group	Wavenumber (cm ⁻¹)
O-H (hydroxyl)	~3400 (broad)
N-H (amide)	~3300
C-H (alkane/alkene)	~2850-3000
C=O (lactone, amide)	~1650-1750
C=C (alkene)	~1600-1680

Biosynthesis

Lankacidinol is biosynthesized by *Streptomyces rochei* through a modular-iterative mixed polyketide synthase (PKS) pathway. The biosynthesis involves the sequential condensation of acetate and propionate units to form the polyketide backbone. The final and crucial step in the formation of the macrocyclic structure is an intramolecular cyclization reaction catalyzed by a flavin-dependent amine oxidase, LkcE.



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Figure 1: Simplified workflow of **Lankacidinol** biosynthesis.

Biological Activity and Mechanism of Action

Lankacidinol exhibits a range of biological activities, including antimicrobial and antitumor properties.

Antimicrobial Activity

Lankacidinol, along with other members of the lankacidin family, displays activity against various Gram-positive bacteria. While specific MIC values for **Lankacidinol** are not consistently reported, data for the closely related Lankacidin C provide an indication of its potential potency.

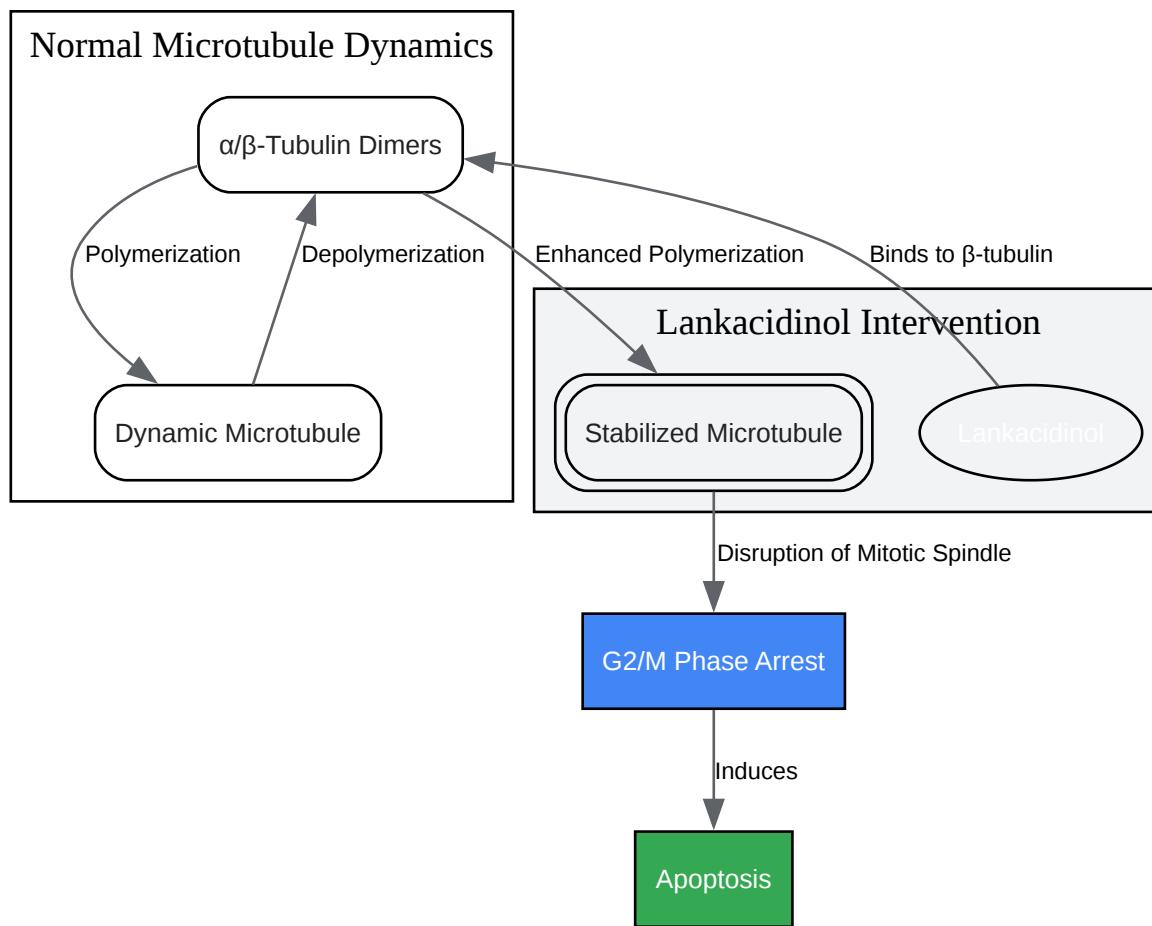
Organism	MIC (µg/mL) of Lankacidin C
Staphylococcus aureus	0.2 - 3.12
Bacillus subtilis	0.1 - 1.56

Antitumor Activity

A significant area of interest for **Lankacidinol** and its analogs is their potential as anticancer agents. The antitumor activity of the lankacidin class of compounds is attributed to their ability to stabilize microtubules.[1][3][4]

Mechanism of Action: Microtubule Stabilization

Lankacids bind to β -tubulin, a subunit of microtubules, at or near the paclitaxel binding site.[3][4] This binding promotes the polymerization of tubulin into microtubules and stabilizes the resulting polymers, preventing their depolymerization. Microtubules are highly dynamic structures that are essential for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, **Lankacidinol** arrests the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death).[3]



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Figure 2: Signaling pathway of **Lankacidinol**-induced microtubule stabilization.

While specific IC_{50} values for **Lankacidinol** against various cancer cell lines are not widely published, studies on Lankacidin C demonstrate potent cytotoxic effects.

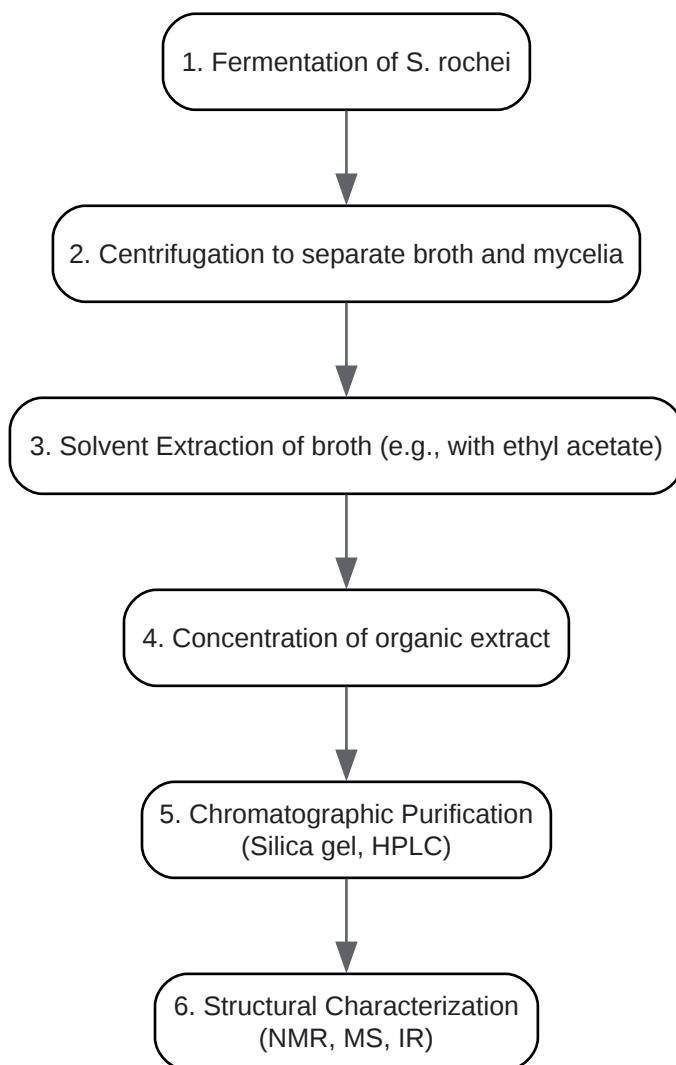
Cell Line	Cancer Type	IC_{50} (μ M) of Lankacidin C
HeLa	Cervical Cancer	~10
MCF-7	Breast Cancer	Data not readily available
A549	Lung Cancer	Data not readily available

Experimental Protocols

Isolation and Purification of Lankacidinol from *Streptomyces rochei*

This protocol is a general procedure for the isolation of antimicrobial compounds from *Streptomyces* and can be adapted for **Lankacidinol**.

Workflow:



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Figure 3: General workflow for the isolation and purification of **Lankacidinol**.

Methodology:

- Fermentation: Culture *Streptomyces rochei* in a suitable production medium (e.g., ISP2 broth) under optimal conditions (e.g., 28-30°C, 150-200 rpm) for 7-10 days.
- Separation: Separate the fermentation broth from the mycelial cake by centrifugation or filtration.
- Extraction: Extract the culture filtrate with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the compound.
- Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
- Chromatographic Purification:
 - Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.
 - High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing **Lankacidinol** using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water gradient).
- Characterization: Confirm the identity and purity of the isolated **Lankacidinol** using spectroscopic methods (NMR, MS, and IR).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Methodology:

- Preparation of **Lankacidinol** Stock Solution: Dissolve a known weight of **Lankacidinol** in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

- Serial Dilutions: Perform a two-fold serial dilution of the **lankacidinol** stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
- Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5×10^5 CFU/mL in each well.
- Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of **lankacidinol** that completely inhibits the visible growth of the bacteria.

Cell Viability (IC₅₀) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

- Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of **lankacidinol** and incubate for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
- IC₅₀ Calculation: The IC₅₀ value, the concentration of **lankacidinol** that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

Methodology:

- **Tubulin Preparation:** Reconstitute purified tubulin in a polymerization buffer.
- **Assay Setup:** In a 96-well plate, add the tubulin solution to wells containing various concentrations of **lankacidinol**, a positive control (e.g., paclitaxel), and a negative control (vehicle).
- **Initiation of Polymerization:** Initiate polymerization by adding GTP and incubating the plate at 37°C.
- **Monitoring Polymerization:** Monitor the increase in turbidity (light scattering) at 340 nm over time using a microplate reader. An increase in absorbance indicates microtubule polymerization.
- **Data Analysis:** Plot the absorbance against time to generate polymerization curves. Compare the curves for **lankacidinol**-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.

Conclusion

Lankacidinol is a promising natural product with a unique chemical structure and significant biological activities. Its antimicrobial properties against Gram-positive bacteria and its emerging role as a microtubule-stabilizing antitumor agent make it a valuable lead compound for drug discovery and development. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of **lankacidinol** and its derivatives. Future research should focus on obtaining more comprehensive quantitative data on its physicochemical and biological properties, as well as elucidating the detailed molecular interactions underlying its mechanism of action.

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